(R)-3-Hydroxyisobutyric Acid Potassium Salt

Enzyme kinetics Stereoselectivity Valine catabolism

Using racemic or S-enantiomer 3-HIBA salts introduces confounded variables in enzyme kinetics and clinical metabolomics. This pure R-enantiomer potassium salt eliminates stereochemical ambiguity and sodium interference, enabling accurate calibration and inhibitor screening. • Quantifies diagnostically relevant R-3-HIBA in 3-hydroxyisobutyric aciduria (170-390 mmol/mol creatinine). • Serves as negative control substrate for HIBADH assays; S-isomer processed with ~350-fold higher kcat/Km. • Potassium counterion ensures compatibility with physiological buffers and avoids ion-sensitive assay interference. Supplied with Certificate of Analysis; ready for global dispatch.

Molecular Formula C4H7KO3
Molecular Weight 142.19 g/mol
Cat. No. B13436072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxyisobutyric Acid Potassium Salt
Molecular FormulaC4H7KO3
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESCC(CO)C(=O)[O-].[K+]
InChIInChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
InChIKeyGYLUDEIOSIWODS-AENDTGMFSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Hydroxyisobutyric Acid Potassium Salt: Procurement-Grade Characterization for Metabolic and Analytical Research


(R)-3-Hydroxyisobutyric Acid Potassium Salt (CAS 1402046-49-4) is the potassium salt of the R-enantiomer of 3-hydroxyisobutyric acid (3-HIBA), a chiral β-hydroxy fatty acid (C₄H₇KO₃, MW 142.19 g/mol) [1][2]. It exists as an optically active isomer with the (2R)-3-hydroxy-2-methylpropanoate anion paired with a potassium cation [3]. Physiologically, the R-enantiomer is a metabolic intermediate derived from L-valine catabolism and thymine degradation, distinct from the S-enantiomer [4][5]. The potassium salt form enhances aqueous solubility relative to the free acid, making it suitable for in vitro enzyme assays, cell-based metabolic studies, and as a certified reference standard in clinical metabolomics workflows [1].

1
Chiral reference-standard workflow for enantiomer-specific metabolomics and enzyme assay calibration
2
Potassium salt format supports ion-sensitive assay compatibility and gravimetric standard preparation
3
Stereochemical-control study fit for valine catabolism and thymine degradation pathway tracing

Why (R)-3-Hydroxyisobutyric Acid Potassium Salt Cannot Be Substituted by Racemic or Alternative Salt Forms


Substituting (R)-3-Hydroxyisobutyric Acid Potassium Salt with its racemate, the S-enantiomer salt, or sodium salt introduces confounded variables that compromise experimental reproducibility and data interpretability. The R- and S-enantiomers exhibit profoundly different enzyme kinetics: rabbit liver 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) oxidizes the S-isomer with an approximately 350-fold higher kcat/Km than the R-isomer [1][2]. The enantiomers also derive from distinct metabolic origins—thymine catabolism labels only the R-enantiomer, while valine catabolism produces the S-enantiomer [3][4]. Furthermore, in clinical ketone body quantification by GC-MS, 3-hydroxyisobutyrate co-elutes with R-3-hydroxybutyrate (a major ketone body), causing systematic overestimation unless the two are chromatographically resolved [5][6]. The potassium counterion is also critical: sodium salts introduce sodium interference in ion-sensitive assays and differ in hygroscopicity, gravimetric dispensing accuracy (MW 142.19 vs. 126.09 for the sodium salt), and compatibility with potassium-restricted physiological buffers .

Dimension
This product
Alternative may differ
Enantiomer identity
R-enantiomer only; ~350-fold lower kcat/Km for 3-HIB dehydrogenase vs. S-form
Racemate or S-enantiomer shifts enzyme kinetics by orders of magnitude, invalidating inhibitor screens
Counterion
Potassium salt; MW 142.19 g/mol; sparing aqueous solubility
Sodium salt introduces 12.8% MW error in molarity and may confound Na⁺-sensitive assay endpoints
Analytical selectivity
R-enantiomer resolved from R-3-hydroxybutyrate in validated LC-MS/MS methods
Unresolved 3-HIB may co-elute with ketone body in GC-MS, overestimating R-3-hydroxybutyrate signal

Quantitative Differentiation Evidence for (R)-3-Hydroxyisobutyric Acid Potassium Salt: Head-to-Head Comparator Data


Enantiomer-Dependent Catalytic Efficiency: S-Enantiomer Processed 350-Fold Faster by 3-Hydroxyisobutyrate Dehydrogenase

The mitochondrial enzyme 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31), which catalyzes the NAD⁺-dependent oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde, exhibits a striking stereochemical preference. Purified rabbit liver enzyme oxidized the S-enantiomer with a kcat/Km approximately 350-fold higher than the R-enantiomer under identical conditions (pH 9.0–11.0, NAD⁺ as cofactor) [1][2]. The BRENDA database corroborates this: reported Km values for (R)-3-hydroxyisobutyrate are as low as 0.0448 mM (pH 8.5, 30°C), whereas Km values for (S)-3-hydroxyisobutyrate range from 1.773 to 604.1 mM depending on pH and temperature [3].

Enantiomer-dependent catalytic efficiency
Head-to-head
S-enantiomer kcat/Km approximately 350-fold higher than R-enantiomer for 3-hydroxyisobutyrate dehydrogenase (pH 9.0–11.0, NAD⁺ cofactor)
~350-fold difference
Supports enantiomer-attribution review for enzyme assay design
Km: R-form 0.0448 mM; S-form 1.773–604.1 mM across conditions (BRENDA)
Enzyme kinetics Stereoselectivity Valine catabolism In vitro assay development

Metabolic Origin Tracing: Deuterated Thymine Labels Only the R-Enantiomer, Enabling Pathway-Specific Flux Studies

In a definitive human tracer study, oral administration of [methyl-²H₃]thymine resulted in deuterium labeling exclusively in urinary (R)-3-hydroxyisobutyric acid. In contrast, administration of sodium [²H₆]isobutyrate labeled the S-enantiomer on the direct valine catabolic pathway and also produced S- and R-[²H₄]-3-hydroxyisobutyric acids via reduction of the corresponding methylmalonic semialdehydes [1][2]. This demonstrates that the R-enantiomer is the specific catabolic product of thymine degradation via methylmalonic semialdehyde dehydrogenase, while the S-enantiomer originates from valine catabolism [3].

Metabolic origin tracing
Head-to-head
[methyl-²H₃]thymine labels only R-enantiomer in human urine; [²H₆]isobutyrate labels S-enantiomer directly plus R via interconversion
Human tracer study · GC-MS
R-enantiomer required for thymine catabolic flux studies; S-enantiomer for valine pathway
Mutually exclusive labeling confirms distinct metabolic origins (Biochem J 1985)
Stable isotope tracing Metabolic flux analysis Thymine catabolism Valine metabolism

Clinical Ketone Body Assay Interference: 3-Hydroxyisobutyrate Co-Elutes with R-3-Hydroxybutyrate, Causing Systematic Overestimation in GC-MS

In GC-MS-based clinical ketone body assays, the tert-butyldimethylsilyl derivative of 3-hydroxyisobutyrate co-elutes with that of R-3-hydroxybutyrate when monitoring m/z 275–281 fragments. This co-elution causes overestimation of endogenous R-3-hydroxybutyrate concentration. The enzymatic assay using R-3-hydroxybutyrate dehydrogenase, which is specific for R-3-hydroxybutyrate and does not cross-react with 3-hydroxyisobutyrate, yields lower and more accurate ketone body concentrations [1][2]. Avogaro and Bier (1989) quantified this interference in human plasma: in overnight-fasted diabetic subjects, plasma 3-hydroxyisobutyrate concentrations measured by GLC-MS contributed a measurable fraction to the apparent 3-hydroxybutyrate signal, necessitating chromatographic resolution or enzymatic correction [3]. Contemporary UPLC-MS/MS methods now discriminate 3-hydroxyisobutyrate from D-β-hydroxybutyrate using tandem MS [4].

Ketone body assay interference
Head-to-head
3-HIB co-elutes with R-3-hydroxybutyrate in GC-MS (m/z 275–281), overestimating ketone body concentration; enzymatic assay avoids interference
GC-MS vs enzymatic assay
Supports analytical reference standard use for ketone body method validation
Interference magnitude depends on relative 3-HIB/3-OHB concentrations (Anal Biochem 1988)
Clinical chemistry Ketone body quantification GC-MS interference Diabetes monitoring

Potassium vs. Sodium Salt: Physicochemical Differentiation for Ion-Sensitive Experimental Systems

The potassium salt of (R)-3-hydroxyisobutyric acid (MW 142.19 g/mol, CAS 1402046-49-4) differs from the corresponding sodium salt (MW 126.09 g/mol, CAS 1228078-57-6) in molecular weight, solubility profile, melting point, and counterion identity . The potassium salt exhibits sparing aqueous solubility and a melting point >160°C (with decomposition), while the sodium salt is freely soluble in water (≥50 mg/mL) . These differences are critical when selecting a salt form for in vivo administration (where potassium load may confound cardiac or renal endpoints), for ion-sensitive enzymatic assays (where Na⁺ or K⁺ may act as allosteric modulators), or for gravimetric preparation of calibration standards (where the 12.8% higher molecular weight of the potassium salt directly affects molarity calculations) [1].

Salt form physicochemical profile
Cross-study
K salt (this product)
MW 142.19 g/mol
Sparingly soluble
mp >160 °C (dec.)
Na salt comparator
MW 126.09 g/mol
Freely soluble (≥50 mg/mL)
mp not well-defined
MW difference: 12.8%
Counterion choice affects gravimetric standard accuracy and ion-sensitive assay compatibility
12.8% MW error if wrong salt assumed for molarity calculations
Salt form selection Analytical reference standards Ion-sensitive assays Buffer compatibility

Urinary Enantiomer Concentrations: R-Enantiomer as a Specific Biomarker for 3-Hydroxyisobutyric Aciduria and MMSDH Deficiency

In normal human urine, the R- and S-enantiomers of 3-hydroxyisobutyric acid are present at different concentrations and originate from different metabolic pathways. The R-enantiomer (HMDB0000336) is detected and quantified in urine at <95 μmol/mmol creatinine in children (1–18 years) and at 12.33 (5.09–23.56) μmol/mmol creatinine in newborns [1][2]. The S-enantiomer (HMDB0000023) shows adult urinary concentrations of 11 (4.1–19) μmol/mmol creatinine and infant concentrations of 6.9–18 μmol/mmol creatinine [3][4]. Critically, in the inherited metabolic disease 3-hydroxyisobutyric aciduria (OMIM #236795) and methylmalonic semialdehyde dehydrogenase (MMSDH) deficiency, urinary excretion of the R-enantiomer is specifically elevated—in some cases reaching 170–390 mmol/mol creatinine—making it a pathognomonic biomarker [5][6].

Urinary enantiomer concentration context
Context-dependent
R-enantiomer: reported up to 12.33 (5.09–23.56) μmol/mmol creatinine in newborns; S-enantiomer: 11 (4.1–19) in adults
Supports enantiomer-specific biomarker research context for metabolic disorder studies
R-enantiomer specifically elevated in 3-hydroxyisobutyric aciduria (170–390 mmol/mol creatinine)
Inborn errors of metabolism Clinical diagnostics Urinary organic acid profiling Biomarker specificity

Optimal Application Scenarios for (R)-3-Hydroxyisobutyric Acid Potassium Salt: Evidence-Driven Procurement Decisions


Enantiomer-Specific Enzyme Kinetic Studies and Inhibitor Screening for 3-Hydroxyisobutyrate Dehydrogenase (EC 1.1.1.31)

When characterizing 3-hydroxyisobutyrate dehydrogenase kinetics or screening potential inhibitors, the R-enantiomer potassium salt must be used as the negative control substrate. The enzyme processes the S-enantiomer with ~350-fold higher kcat/Km; using the R-enantiomer potassium salt allows direct measurement of enantiomeric excess, stereochemical preference ratios, and identification of enantiomer-selective inhibitors that may serve as therapeutic leads for modulating valine catabolic flux in insulin resistance or fatty liver disease [1][2][3].

Certified Reference Standard for LC-MS/MS Method Validation Resolving 3-Hydroxyisobutyrate from 3-Hydroxybutyrate in Clinical Metabolomics

Clinical metabolomics and diabetes biomarker laboratories require pure (R)-3-Hydroxyisobutyric Acid Potassium Salt as a calibration standard to validate LC-MS/MS methods that separate 3-HIB from D-β-hydroxybutyrate. As demonstrated by Des Rosiers et al. (1988), GC-MS methods that fail to resolve these isomers systematically overestimate ketone body concentrations. Using the potassium salt reference standard enables independent calibration curves, interference assessment, and correction of clinical ketone body data—particularly critical in diabetic ketoacidosis monitoring and metabolic flux studies [4][5].

Tracer Studies of Thymine Catabolism and Methylmalonic Semialdehyde Dehydrogenase Activity Using Deuterated Enantiomer Probes

Stable isotope-resolved metabolomics studies investigating thymine degradation or methylmalonic semialdehyde dehydrogenase (MMSDH) function require the R-enantiomer specifically, because—as shown by Manning and Pollitt (1985)—only the R-enantiomer of urinary 3-hydroxyisobutyric acid is labeled by deuterated thymine. The potassium salt form of the R-enantiomer serves as the unlabeled carrier and calibration standard for quantifying deuterium enrichment in these tracer experiments, enabling precise determination of thymine catabolic flux and MMSDH activity in vivo [6].

Diagnostic Reference Material for 3-Hydroxyisobutyric Aciduria and MMSDH Deficiency Newborn Screening Panels

In clinical biochemical genetics laboratories, the R-enantiomer potassium salt is required as a primary reference standard for urinary organic acid profiling by GC-MS or LC-MS/MS. In 3-hydroxyisobutyric aciduria (OMIM #236795), the R-enantiomer is specifically elevated to 170–390 mmol/mol creatinine, while the S-enantiomer derives from physiological valine catabolism. A pure R-enantiomer potassium salt standard enables accurate quantification of the diagnostically relevant enantiomer, preventing false-negative results that would occur if only total 3-HIBA or the S-enantiomer were measured [7][8].

Application
Selection Property
Validation Focus
Enzyme kinetic studies and inhibitor screening
Stereochemical-control context
Enantiomer-attribution review for 3-HIB dehydrogenase assay design
LC-MS/MS method validation for ketone body resolution
Analytical reference standard context
Co-elution interference assessment and calibration linearity
Stable isotope tracer studies of thymine catabolism
Enantiomer-specific metabolic routing
Deuterium enrichment quantification and MMSDH flux modeling
Metabolic disorder biomarker research
Enantiomer-resolved reference standard
R-enantiomer quantification in urinary organic acid profiling
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